molecular formula C19H16BrN3O B2404630 N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide CAS No. 2034209-02-2

N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide

Cat. No.: B2404630
CAS No.: 2034209-02-2
M. Wt: 382.261
InChI Key: RUFCRVJCJFSTGL-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide is a synthetic organic compound that features a bipyridine moiety and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide typically involves the following steps:

    Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).

    Amide bond formation: The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the bipyridine derivative and 4-bromophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under certain conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a bipyridine N-oxide, while reduction could yield a phenylacetamide derivative.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays or as a probe for studying biological systems.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide would depend on its specific application. In coordination chemistry, it may act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    4-Bromophenylacetic acid: A precursor in the synthesis of various organic compounds.

    N-(2-Pyridylmethyl)-2-(4-bromophenyl)acetamide: A structurally similar compound with potential differences in reactivity and applications.

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide is unique due to the specific combination of the bipyridine and bromophenyl moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c20-17-6-3-14(4-7-17)10-19(24)23-12-15-5-8-18(22-11-15)16-2-1-9-21-13-16/h1-9,11,13H,10,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFCRVJCJFSTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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